molecular formula C31H32N8O5.5HCl B1191894 Pyridostatin pentahydrochloride

Pyridostatin pentahydrochloride

カタログ番号: B1191894
分子量: 778.94
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Binds and stabilizes G-quadruplexes, inducing DNA damage and cell cycle arrest (Kd = 490 nM);  targets the proto-oncogene Src, reducing Src protein abundance and Src-dependent motility in human breast cancer cells. Also targets telomeric G-quadruplexes, inducing telomerase dysfunction. Activates the DNA-dependent protein kinase catalytic sunbunit (DNA-PKcs).

科学的研究の応用

DNA Damage and Gene Expression Modulation

Pyridostatin pentahydrochloride, a G-quadruplex interacting drug, promotes growth arrest in human cancer cells by inducing DNA damage. This damage is replication- and transcription-dependent. Pyridostatin targets gene bodies containing clusters of sequences capable of G-quadruplex formation, which consequently modulates the expression of these genes. Notably, it has been shown to reduce SRC protein levels and SRC-dependent cellular motility in human breast cancer cells, validating SRC as a target (Rodriguez et al., 2012).

Molecular Recognition and Selectivity

Pyridostatin has a high specificity for RNA over DNA G-quadruplex structures, and its mechanism of action involves competing with telomere-associated proteins for binding. The specificity and binding modes of pyridostatin and its derivatives to telomeric G-quadruplex structures are a topic of research, with structural data providing insights into its selectivity (Rocca et al., 2017).

Anti-Cancer Applications

Pyridostatin selectively recognizes different forms of human telomeric G-quadruplex structures, contributing to its potential as a novel anti-cancer agent. Studies have shown its effectiveness in stabilizing intramolecular anti-parallel telomeric G-quadruplex and inducing cytotoxic effects in cancer cell lines (Wang et al., 2015).

G-Quadruplex Ligand and BRCA1/2-Deficient Tumors

Pyridostatin exhibits specific activity against BRCA1/2-deficient tumors, including patient-derived xenograft tumors with acquired PARP inhibitor resistance. It disrupts replication, leading to DNA double-stranded breaks, and triggers cGAS/STING-dependent innate immune responses in the absence of BRCA1 or BRCA2 (Groelly et al., 2022).

Single-Molecule Investigations

A single-molecule platform has been utilized to investigate interactions between G-quadruplexes and pyridostatin. This approach offers insights into the kinetic, thermodynamic, and mechanical properties of small-molecule binding to G-quadruplex structures, which are relevant to cancer treatment research (Koirala et al., 2011).

Complement Activation Inhibition

Pyridostatin has been identified as a novel complement inhibitor, demonstrating its ability to inhibit C5 convertases in the classical pathway of complement activation. This discovery expands the potential therapeutic applications of pyridostatin beyond its known role in cancer treatment (Zhang et al., 2018).

特性

分子式

C31H32N8O5.5HCl

分子量

778.94

同義語

4-(2-Aminoethoxy)N2,N6-bis[(4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinecarboxamide pentahydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。